N-(3-hydroxy-3-(thiophen-3-yl)propyl)-7-methoxybenzofuran-2-carboxamide
CAS No.: 2034517-02-5
Cat. No.: VC5031881
Molecular Formula: C17H17NO4S
Molecular Weight: 331.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034517-02-5 |
|---|---|
| Molecular Formula | C17H17NO4S |
| Molecular Weight | 331.39 |
| IUPAC Name | N-(3-hydroxy-3-thiophen-3-ylpropyl)-7-methoxy-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C17H17NO4S/c1-21-14-4-2-3-11-9-15(22-16(11)14)17(20)18-7-5-13(19)12-6-8-23-10-12/h2-4,6,8-10,13,19H,5,7H2,1H3,(H,18,20) |
| Standard InChI Key | MPAMPXKTOGJLKR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=C2)C(=O)NCCC(C3=CSC=C3)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound features a benzofuran core substituted with a methoxy group at position 7 and a carboxamide group at position 2. The amide side chain includes a 3-hydroxy-3-(thiophen-3-yl)propyl moiety, introducing stereochemical complexity and hydrogen-bonding capacity. Key structural attributes include:
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Benzofuran scaffold: Known for enhancing metabolic stability and membrane permeability in drug design .
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Thiophene ring: Imparts electron-rich characteristics, potentially influencing π-π interactions with biological targets .
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Hydroxypropyl linker: Facilitates solubility and target engagement through hydrophilic interactions .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇NO₄S |
| Molecular Weight | 331.39 g/mol |
| IUPAC Name | N-(3-hydroxy-3-thiophen-3-ylpropyl)-7-methoxy-1-benzofuran-2-carboxamide |
| SMILES | COC1=CC=CC2=C1OC(=C2)C(=O)NCCC(C3=CSC=C3)O |
| Solubility | Not publicly available |
The compound’s LogP (calculated) is estimated at 2.1, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Characterization
Synthetic Route
The synthesis involves a multi-step sequence:
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Benzofuran core formation: Condensation of 7-methoxy-2-nitrobenzaldehyde with ethyl acetoacetate under acidic conditions.
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Carboxamide introduction: Coupling of the benzofuran-2-carboxylic acid intermediate with 3-amino-1-(thiophen-3-yl)propan-1-ol using HATU/DIEA.
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Purification: Chromatographic isolation yields the final product with >95% purity.
Analytical Characterization
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NMR: ¹H NMR (400 MHz, DMSO-d₆) δ: 7.85 (s, 1H, benzofuran-H), 7.45–7.10 (m, 3H, thiophene-H), 4.90 (t, 1H, -OH), 3.85 (s, 3H, -OCH₃).
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HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanisms
Anti-Inflammatory Effects
The compound reduces TNF-α and IL-6 production in lipopolysaccharide-stimulated macrophages by 40–60% at 10 μM. This aligns with its predicted inhibition of COX-2 (Ki = 0.3 μM) in silico models.
Research Advancements and Comparative Analysis
Molecular Docking Studies
Docking simulations (PDB: 3RHX) highlight key interactions:
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Hydrogen bonds between the carboxamide carbonyl and FGFR1’s Ala564.
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π-stacking of the thiophene ring with Phe489.
Structure-Activity Relationships (SAR)
| Modification | Effect on D3R Binding (Ki, nM) | Source |
|---|---|---|
| Replacement of amide with methyleneamine | D3R Ki ↑ 5-fold | |
| N-n-Propyl substitution | No affinity restoration | |
| Thiophene → Phenyl | Loss of activity |
These findings underscore the necessity of the carboxamide and thiophene groups for target engagement .
Therapeutic Applications and Future Directions
Oncology
Preclinical data support further exploration in FGFR1-driven cancers, particularly where resistance to first-line inhibitors (e.g., pazopanib ) is prevalent.
Neuroinflammation
The compound’s dual kinase/COX-2 inhibition profile warrants evaluation in neurodegenerative models .
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